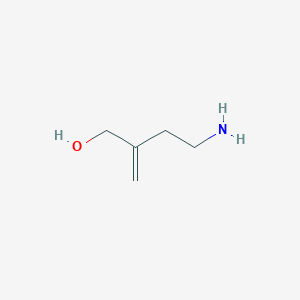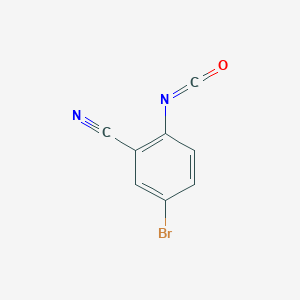![molecular formula C10H14N2O2 B3431747 2-[4-(aminomethyl)phenoxy]-N-methylacetamide CAS No. 926227-69-2](/img/structure/B3431747.png)
2-[4-(aminomethyl)phenoxy]-N-methylacetamide
Descripción general
Descripción
2-[4-(aminomethyl)phenoxy]-N-methylacetamide, also known as AM3, is a chemical compound that has garnered attention from researchers due to its various applications in scientific experiments. It has a molecular weight of 194.23 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H14N2O2/c1-12-10(13)7-14-9-4-2-8(6-11)3-5-9/h2-5H,6-7,11H2,1H3,(H,12,13) . This indicates that the compound has a molecular formula of C10H14N2O2. Physical And Chemical Properties Analysis
This compound has a molecular weight of 194.23 . It is a powder at room temperature . The compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .Mecanismo De Acción
2-[4-(aminomethyl)phenoxy]-N-methylacetamide works by activating PPARδ receptors, which are nuclear receptors that regulate gene expression. PPARδ receptors are involved in various physiological processes, including lipid metabolism, glucose metabolism, and inflammation. Activation of these receptors by this compound leads to increased fatty acid oxidation, improved glucose uptake, and reduced inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are well-documented. It has been shown to increase the expression of genes involved in fatty acid oxidation and glucose metabolism in skeletal muscle and adipose tissue. It also increases the expression of genes involved in mitochondrial biogenesis, which leads to increased energy production. In addition, it has been shown to reduce inflammation and oxidative stress in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(aminomethyl)phenoxy]-N-methylacetamide in lab experiments is its well-established mechanism of action. It is also relatively easy to synthesize and has been extensively studied in animal models. However, its use has been controversial due to concerns over its potential side effects, particularly its potential to cause cancer. Therefore, caution should be exercised when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-[4-(aminomethyl)phenoxy]-N-methylacetamide. One area of interest is its potential therapeutic applications in various metabolic disorders. It has also been suggested that it may have a role in treating cancer, although further research is needed to confirm this. In addition, there is ongoing research on the use of PPARδ agonists in anti-aging therapies. Therefore, further research is needed to fully understand the potential benefits and risks of using this compound in these contexts.
Aplicaciones Científicas De Investigación
2-[4-(aminomethyl)phenoxy]-N-methylacetamide has been extensively studied for its potential therapeutic applications in various metabolic disorders. It has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in animal models. It has also been investigated for its potential role in treating cardiovascular diseases and cancer. In addition, it has been used as a research tool to study the function of PPARδ receptors and their role in various physiological processes.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with this compound include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
2-[4-(aminomethyl)phenoxy]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-12-10(13)7-14-9-4-2-8(6-11)3-5-9/h2-5H,6-7,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHCAEQUMYZSAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC=C(C=C1)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201256828 | |
| Record name | 2-[4-(Aminomethyl)phenoxy]-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201256828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
926227-69-2 | |
| Record name | 2-[4-(Aminomethyl)phenoxy]-N-methylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=926227-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Aminomethyl)phenoxy]-N-methylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201256828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-Amino-1-[4-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B3431733.png)
![[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B3431734.png)

![3-{7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl}pyridine](/img/structure/B3431748.png)

![Methyl 7-chloro-5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3431754.png)
![2-{tetramethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B3431755.png)